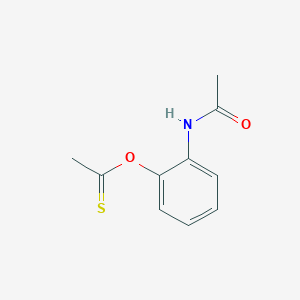

2-Acetamidophenyl thioacetate

Description

Contextual Significance of Thioester Functionality in Modern Organic Synthesis

Thioesters are structural analogs of esters where a sulfur atom replaces the ester oxygen. wikipedia.org This substitution has profound implications for the molecule's reactivity. The carbon-sulfur bond in thioesters is weaker and more easily cleaved than the carbon-oxygen bond in esters, rendering thioesters more reactive. fiveable.me This heightened reactivity makes them excellent acylating agents, capable of transferring an acyl group (R-C=O) to other molecules. gonzaga.edu

In organic synthesis, this property is harnessed to form new carbon-carbon bonds, a fundamental process in constructing complex organic molecules. fiveable.me Thioesters are also pivotal in various biochemical pathways. For instance, coenzyme A, a vital molecule in metabolism, utilizes a thioester linkage to transfer acyl groups in processes like fatty acid synthesis and degradation. wikipedia.orglibretexts.org The controlled hydrolysis of thioesters to a thiol and a carboxylic acid is another key reaction. wikipedia.org

Role of Acetamido-Substituted Aromatic Systems in Chemical Reactivity and Design

The acetamido group (–NHCOCH₃) attached to an aromatic ring significantly influences the ring's reactivity in substitution reactions. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system, thereby activating the ring towards electrophilic aromatic substitution (SEAr). msu.edunih.gov This electron-donating effect generally directs incoming electrophiles to the ortho and para positions relative to the acetamido group. msu.edu

However, the acetyl portion of the acetamido group can also exert a moderating influence, attenuating the strong activating effect of a simple amino (–NH₂) group. msu.edu This modulation is crucial for controlling the selectivity of reactions and preventing unwanted side reactions, such as over-halogenation. msu.edu The presence of the acetamido group can also influence the stability of reaction intermediates. For example, it can stabilize radical adducts through orbital interactions, which can alter the expected course of a reaction. oup.com In nucleophilic aromatic substitution (SNAr) reactions, the acetamido group can affect the stability of the intermediate Meisenheimer complex, thereby influencing the reaction's outcome. tandfonline.com

Overview of Research Trajectories for 2-Acetamidophenyl Thioacetate (B1230152) as a Synthetic Intermediate and Reactant

The dual functionality of 2-acetamidophenyl thioacetate makes it a valuable precursor in the synthesis of various organic molecules. Research has explored its use in creating more complex structures, including heterocyclic compounds which are important in pharmaceutical development. taylorandfrancis.com

One significant application lies in its role as a masked thiol. The thioacetate group can be selectively cleaved under specific conditions to reveal a reactive thiol group. sigmaaldrich.com This strategy is particularly useful when the presence of a free thiol would interfere with other desired chemical transformations during a multi-step synthesis. core.ac.uk This approach has been utilized in the preparation of end-functionalized polymers. core.ac.uk The compound and its derivatives have also been investigated for their potential biological activities. For instance, the related compound 2-acetamidophenyl acetate (B1210297) has been studied as a potential inhibitor of influenza neuraminidase. nih.gov

Differentiation from Related Thioacetate and Acetamidophenyl Isomers in Chemical Research

The specific arrangement of the functional groups in this compound is critical to its chemical behavior. Its isomers, 3-acetamidophenyl thioacetate and 4-acetamidophenyl thioacetate, would exhibit different reactivity patterns in aromatic substitution reactions due to the different positioning of the electron-donating acetamido group relative to the thioacetate group.

In electrophilic aromatic substitution, the directing effects of the substituents would lead to different product distributions for each isomer. Similarly, the proximity of the acetamido and thioacetate groups in the 2-isomer can lead to intramolecular interactions that are not possible in the 3- and 4-isomers. These interactions can influence the compound's conformation and reactivity. For example, intramolecular hydrogen bonding could play a role in stabilizing certain transition states.

The table below summarizes the key properties of this compound.

| Property | Value |

| Chemical Formula | C₁₀H₁₁NO₂S |

| Molecular Weight | 209.26 g/mol |

| CAS Number | 34261-75-3 |

| Appearance | Solid |

| Key Functional Groups | Thioester, Acetamido, Aromatic Ring |

Structure

2D Structure

3D Structure

Properties

CAS No. |

28045-65-0 |

|---|---|

Molecular Formula |

C10H11NO2S |

Molecular Weight |

209.27 g/mol |

IUPAC Name |

O-(2-acetamidophenyl) ethanethioate |

InChI |

InChI=1S/C10H11NO2S/c1-7(12)11-9-5-3-4-6-10(9)13-8(2)14/h3-6H,1-2H3,(H,11,12) |

InChI Key |

OFYPTJKINUWOPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1OC(=S)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2 Acetamidophenyl Thioacetate

Cyclization Reactions Leading to Heterocyclic Systems

The structure of 2-Acetamidophenyl thioacetate (B1230152), featuring an acetamido group and a thioacetate group ortho to each other on a benzene (B151609) ring, provides a suitable framework for intramolecular cyclization reactions. These reactions are pivotal for the construction of fused heterocyclic rings.

Formation of Phenothiazine (B1677639) Derivatives via Intramolecular Cyclization

Intramolecular cyclization of 2-Acetamidophenyl thioacetate and its derivatives can lead to the formation of phenothiazine-type structures. This transformation typically involves the interaction between the nitrogen of the acetamido group and the sulfur atom of the thioacetate moiety, often facilitated by specific reaction conditions that promote ring closure. The precise nature of the resulting phenothiazine derivative can be influenced by the substituents present on the aromatic ring and the reaction conditions employed.

Mechanistic Investigations of Ring Closure Pathways

The mechanism of intramolecular cyclization to form heterocyclic systems like thiadiazine 1-oxides from related N-cyano sulfoximines has been investigated through control experiments. These studies suggest that the cyclization can proceed through the formation of an intermediate NH-sulfoximine, which then undergoes intramolecular cyclocondensation. nih.gov The initial step often involves the hydrolysis of a precursor group, followed by the ring-closing event. nih.gov While this specific study does not directly involve this compound, the principles of intramolecular cyclization via the formation of a reactive intermediate provide a plausible model for its ring closure reactions. nih.gov The process involves a nucleophilic attack originating from one functional group onto the other, leading to the formation of the new heterocyclic ring. youtube.com

Nucleophilic Acyl Substitution Reactions at the Thioester Moiety

The thioester group in this compound is a key site for chemical reactivity, readily undergoing nucleophilic acyl substitution. uw.edulibretexts.org This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon of the thioester, leading to the displacement of the thiophenolate leaving group. libretexts.orgmasterorganicchemistry.com

Transacylation Reactions with Alcohols and Amines

This compound can react with nucleophiles such as alcohols and amines in transacylation reactions. In these processes, the acyl group is transferred from the sulfur atom to the oxygen of an alcohol or the nitrogen of an amine, resulting in the formation of a new ester or amide, respectively. These reactions are classic examples of nucleophilic acyl substitution. taylorandfrancis.comyoutube.com The efficiency of these reactions can be influenced by the nucleophilicity of the attacking species and the reaction conditions. The general mechanism involves the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group. libretexts.orgmasterorganicchemistry.com

A general method for the acetylation of alcohols, amines, phenols, and thiols has been developed that proceeds under solvent- and catalyst-free conditions, offering a green chemistry approach. mdpi.com This method utilizes acetic anhydride (B1165640) and demonstrates high yields and shorter reaction times at moderate temperatures. mdpi.com A proposed mechanism involves the lone pair of electrons on the oxygen or nitrogen of the nucleophile attacking the carbonyl group of the acetylating agent, forming an adduct that then eliminates acetic acid to yield the final product. mdpi.com

Table 1: Examples of Transacylation Reactions

| Nucleophile | Product Type |

| Alcohol (R-OH) | Ester (R-OAc) |

| Amine (R-NH2) | Amide (R-NHAc) |

Hydrolysis Pathways and Derivatization Strategies

The thioester linkage in this compound is susceptible to hydrolysis, which can occur under either acidic or basic conditions. This reaction cleaves the thioester bond, typically yielding 2-acetamidothiophenol and acetic acid. Basic hydrolysis, often referred to as saponification, is a common and effective method for cleaving ester bonds. masterorganicchemistry.com This hydrolysis can be a key step in derivatization strategies, where the resulting thiophenol can be used in subsequent reactions.

Reactions Involving the Aromatic Ring System

While the primary reactivity of this compound is centered on its functional groups, the aromatic ring itself can participate in electrophilic aromatic substitution reactions. The directing effects of the acetamido and thioacetate substituents will influence the position of substitution. The acetamido group is an activating, ortho-, para-director, while the thioester group's influence is more complex. The interplay of these electronic effects determines the regioselectivity of reactions such as nitration, halogenation, or sulfonation on the benzene ring.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. youtube.com The regiochemical outcome of such reactions on a substituted benzene ring is directed by the electronic properties of the existing substituents. libretexts.org In this compound, the directing effects of the acetamido and thioacetate groups are of primary importance.

The acetamido group (-NHCOCH₃) is an activating group and an ortho, para-director. sciforum.net This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. nih.gov Conversely, the thioacetate group (-SCOCH₃), being an ester of a thiol, is generally considered a deactivating group and a meta-director by analogy to other acyl groups which withdraw electron density from the ring through an inductive effect.

| Electrophilic Aromatic Substitution Reaction | Expected Major Product(s) | Rationale |

| Nitration (HNO₃/H₂SO₄) | 4-Nitro-2-acetamidophenyl thioacetate | The strong activating and ortho, para-directing effect of the acetamido group directs the nitronium ion (NO₂⁺) to the para position. The ortho position is sterically hindered. |

| Halogenation (e.g., Br₂/FeBr₃) | 4-Bromo-2-acetamidophenyl thioacetate | Similar to nitration, the acetamido group directs the electrophilic halogen to the para position. |

| Sulfonation (fuming H₂SO₄) | 2-Acetamido-5-sulfophenyl thioacetate | While the acetamido group directs ortho and para, the bulkiness of the sulfonyl group might favor substitution at the less hindered position 5, which is meta to the thioacetate. |

| Friedel-Crafts Acylation (e.g., RCOCl/AlCl₃) | Likely no reaction or low yield | The deactivating nature of the thioacetate group, combined with potential coordination of the Lewis acid catalyst with the sulfur and oxygen atoms, is expected to render the ring too unreactive for Friedel-Crafts reactions. wikipedia.orgnih.gov |

| Friedel-Crafts Alkylation (e.g., RCl/AlCl₃) | Likely complex mixture or low yield | Similar to acylation, the reaction is likely to be difficult. Furthermore, Friedel-Crafts alkylations are prone to polyalkylation and rearrangements. wikipedia.org |

Functionalization at Other Positions of the Phenyl Moiety

Achieving functionalization at positions other than those strongly favored by the directing groups (meta to the acetamido group, for instance) presents a significant synthetic challenge. Standard electrophilic substitution methods are unlikely to yield these isomers in significant amounts. Alternative strategies would be required, such as:

Directed ortho-metalation: This powerful technique could potentially be used to functionalize the positions adjacent to the directing groups.

Nucleophilic Aromatic Substitution (SNAAr): This would require the presence of a strong electron-withdrawing group on the ring and a good leaving group, which are not present in the parent molecule.

Synthesis from a pre-functionalized precursor: The most practical approach to obtaining derivatives functionalized at other positions would be to start the synthesis with an already substituted aniline (B41778) or thiophenol derivative.

Redox Transformations of the Thioacetate Group

The thioacetate group is susceptible to both oxidation and reduction, offering a pathway to other sulfur-containing functional groups.

Oxidation: Mild oxidizing agents are expected to oxidize the sulfur atom of the thioacetate to a sulfoxide. Stronger oxidation would likely lead to the corresponding sulfone. These transformations can have a significant impact on the electronic properties of the substituent and, consequently, the reactivity of the aromatic ring.

Reduction: The thioacetate group can be reduced to the corresponding thiol (2-mercaptophenylacetamide). This transformation is typically achieved by hydrolysis of the thioester under basic or acidic conditions, or by using reducing agents like lithium aluminum hydride (LiAlH₄). The resulting thiol is a versatile intermediate for further functionalization.

| Redox Reaction | Reagent(s) | Expected Product |

| Mild Oxidation | e.g., H₂O₂, m-CPBA | 2-Acetamidophenylsulfinyl acetate (B1210297) |

| Strong Oxidation | e.g., KMnO₄, excess H₂O₂ | 2-Acetamidophenylsulfonyl acetate |

| Reduction (Hydrolysis) | e.g., NaOH(aq) then H₃O⁺ | 2-Mercaptophenylacetamide |

| Reduction (Reductive Cleavage) | e.g., LiAlH₄ | 2-Mercaptophenylacetamide and ethanol |

Exploration of Radical Reactions Involving the Thioester or Thioaryl Moieties

The thioester and thioaryl moieties of this compound can participate in radical reactions.

Thiyl Radical Formation: Homolytic cleavage of the C-S bond, potentially initiated by light (photolysis) or heat (thermolysis) in the presence of a radical initiator, could generate a thiyl radical (2-acetamidophenylthiyl radical). researchgate.net These highly reactive intermediates can participate in various reactions, such as addition to alkenes or alkynes, or hydrogen atom abstraction.

Radical Acyl-Thiol Ene Reaction: In the presence of alkenes, a thioacid radical, which could be generated from the thioacetate, can undergo an anti-Markovnikov addition to the double bond, leading to the formation of a new thioester. digitellinc.com

Radical-Polar Crossover Reactions: Organoboron species can react with the thio-compound in the presence of a radical initiator to form new carbon-carbon bonds, offering a pathway to complex substituted aromatic compounds. nih.gov

The specific conditions and outcomes of such radical reactions for this compound have not been extensively reported and would be a subject for further research.

Based on a comprehensive search of available scientific literature, it has been determined that there is insufficient published research on the specific mechanistic and kinetic analyses of reactions involving This compound to fulfill the detailed article outline as requested.

Searches for scholarly articles focusing on the reaction intermediates, transition states, kinetic studies, solvent effects, catalytic cycles, and stereochemical outcomes of this compound did not yield specific studies that would provide the necessary data to generate the requested in-depth scientific article. The existing literature that mentions related compounds or general reactions of thioacetates does not provide the specific mechanistic details required to address the subsections of the proposed article.

Therefore, it is not possible to generate an article that is "focusing solely on the chemical Compound 'this compound'" with the provided structure and content inclusions at this time. Should relevant research be published in the future, the generation of such an article may become feasible.

Advanced Spectroscopic and Computational Elucidation of 2 Acetamidophenyl Thioacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various hydrogen environments within 2-Acetamidophenyl thioacetate (B1230152). The chemical shift (δ) of each proton is influenced by its local electronic environment, providing a unique fingerprint of its position in the molecule.

In a typical ¹H NMR spectrum of a related compound, S-2 Acetamidophenylethanethioate, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the aromatic, amide, and acetyl protons are observed. rsc.org For instance, the amide proton (NH) typically appears as a singlet at a downfield chemical shift, around δ 8.08 ppm. rsc.org The aromatic protons, due to their varied shielding and coupling interactions, often present as a complex multiplet or distinct doublets and multiplets in the range of δ 6.68 to 7.77 ppm. rsc.org The methyl protons of the acetamido group (CH₃) and the thioacetate group (CH₃) are expected to appear as sharp singlets at approximately δ 2.05 ppm and δ 2.46 ppm, respectively. rsc.org

Table 1: Representative ¹H NMR Data for a Structurally Similar Compound (S-2 Acetamidophenylethanethioate)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Amide (NH) | 8.08 | Singlet |

| Aromatic (Ar-H) | 7.77 | Multiplet |

| Aromatic (Ar-H) | 7.12 | Doublet |

| Aromatic (Ar-H) | 6.68 | Doublet |

| Thioacetate (SCOCH₃) | 2.46 | Singlet |

| Acetamido (NHCOCH₃) | 2.05 | Singlet |

Data is for S-2 Acetamidophenylethanethioate as a representative example. rsc.org

Carbon-¹³ (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of 2-Acetamidophenyl thioacetate. The chemical shifts of carbon atoms are spread over a much wider range than proton shifts, which often allows for the resolution of every unique carbon atom in the molecule. oregonstate.edu

In the ¹³C NMR spectrum of S-2 Acetamidophenylethanethioate, the carbonyl carbons of the thioester and amide groups are particularly deshielded, appearing at δ 197.23 ppm and δ 172.43 ppm, respectively. rsc.org The aromatic carbons resonate in the region of δ 128.49 to 144.24 ppm. rsc.org The methyl carbons of the thioacetate and acetamido groups are found at δ 30.37 ppm and δ 26.33 ppm, respectively. rsc.org Quaternary carbons, those without any attached protons, are typically observed as weaker signals. oregonstate.edu

Table 2: Representative ¹³C NMR Data for a Structurally Similar Compound (S-2 Acetamidophenylethanethioate)

| Carbon Type | Chemical Shift (δ, ppm) |

| Thioester Carbonyl (C=O) | 197.23 |

| Amide Carbonyl (C=O) | 172.43 |

| Aromatic (Ar-C) | 144.24 |

| Aromatic (Ar-C) | 133.82 |

| Aromatic (Ar-C) | 130.68 |

| Aromatic (Ar-C) | 130.21 |

| Aromatic (Ar-C) | 129.34 |

| Aromatic (Ar-C) | 128.49 |

| Thioacetate Methyl (CH₃) | 30.37 |

| Acetamido Methyl (CH₃) | 26.33 |

Data is for S-2 Acetamidophenylethanethioate as a representative example. rsc.org

While one-dimensional (1D) NMR spectra provide fundamental information, two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity between atoms. mdpi.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. nih.gov

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. It helps to trace out the spin systems within the molecule, for example, confirming the connectivity of protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It provides a direct link between the ¹H and ¹³C NMR data, confirming which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule, such as connecting the acetyl groups to the rest of the structure.

The application of these 2D NMR techniques allows for the complete and unequivocal assignment of all proton and carbon signals in this compound and its derivatives. mdpi.comnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uklibretexts.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov This is a critical step in confirming the identity of a newly synthesized compound or an unknown analyte. For this compound (C₁₀H₁₁NO₂S), the calculated exact mass can be compared to the experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer. nih.gov A close match between the theoretical and experimental values provides strong evidence for the proposed molecular formula.

For the related compound S-2 Acetamidophenylethanethioate, the observed m/z value was 209.05, which is consistent with its molecular formula. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique is invaluable for assessing the purity of a sample of this compound and for analyzing complex mixtures containing this compound. nih.gov The liquid chromatograph separates the components of a mixture, and the mass spectrometer then provides the molecular weight and fragmentation data for each separated component. This is particularly useful in monitoring chemical reactions, identifying byproducts, and analyzing biological samples. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion of this compound, upon ionization, can undergo characteristic fragmentation pathways. Common fragmentation patterns for amides and thioesters include: libretexts.orgmiamioh.edu

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

Loss of neutral molecules: Such as the loss of ketene (B1206846) (CH₂=C=O) from the acetamido group or the loss of the thioacetyl radical.

By analyzing the m/z values of the fragment ions, the structural components of the molecule can be pieced together, confirming the identity of this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. By analyzing the vibrational modes of chemical bonds, specific frequencies can be assigned to corresponding groups, providing a molecular fingerprint. For this compound, while dedicated and complete experimental spectra are not widely published, the expected vibrational frequencies can be predicted based on the analysis of its constituent functional groups and comparison with structurally similar compounds.

The primary functional groups in this compound are the acetamido group (-NHC(O)CH₃) and the thioacetate group (-SC(O)CH₃), attached to an ortho-substituted benzene (B151609) ring. The key vibrational modes are expected as follows:

N-H Vibrations: The N-H stretching vibration of the secondary amide is anticipated to appear as a sharp band in the region of 3300-3100 cm⁻¹. This band's position can be indicative of the extent of hydrogen bonding in the solid state.

Carbonyl (C=O) Vibrations: The molecule contains two carbonyl groups: one in the amide and one in the thioester. The amide C=O stretching (Amide I band) is typically observed between 1680-1630 cm⁻¹. The thioester C=O stretching is expected at a slightly higher frequency, generally in the range of 1720-1690 cm⁻¹, due to the electronic effects of the sulfur atom.

C-N and C-S Vibrations: The C-N stretching vibrations of the amide group are usually found in the 1400-1200 cm⁻¹ region. The C-S stretching vibration of the thioester is expected to be weaker and appear in the 800-600 cm⁻¹ range.

Aromatic Ring Vibrations: The C-H stretching vibrations of the benzene ring are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the ring typically produce a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) bending vibrations of the aromatic C-H bonds, which are indicative of the substitution pattern, are expected in the 900-700 cm⁻¹ range.

A hypothetical table of the principal vibrational frequencies for this compound is presented below, based on typical ranges for its functional groups.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | Amide | 3300 - 3100 |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 |

| Aliphatic C-H Stretch | Methyl Groups | 3000 - 2850 |

| Thioester C=O Stretch | Thioacetate | 1720 - 1690 |

| Amide C=O Stretch (Amide I) | Acetamido | 1680 - 1630 |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 |

| N-H Bend (Amide II) | Acetamido | 1550 - 1510 |

| C-N Stretch | Amide | 1400 - 1200 |

| C-S Stretch | Thioester | 800 - 600 |

| Aromatic C-H OOP Bend | Benzene Ring | 900 - 700 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are indispensable for gaining a deeper understanding of the molecular properties of this compound, including its electronic structure and chemical reactivity. These computational methods allow for the prediction of various molecular parameters that are difficult or impossible to determine experimentally.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Predict Vibrational Frequencies: Calculate the IR and Raman spectra of the molecule. These theoretical spectra can aid in the assignment of experimental vibrational bands.

Analyze Electronic Properties: Compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

Map Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify electrophilic and nucleophilic sites. For this compound, the oxygen and nitrogen atoms are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of the amide group and the carbonyl carbons are likely to be regions of positive potential (electrophilic).

A hypothetical table of DFT-calculated electronic properties for this compound is shown below.

| Parameter | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty electron orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

Ab Initio Methods for Molecular Orbital Analysis

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a highly accurate description of the electronic structure. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) are valuable for:

Detailed Molecular Orbital (MO) Analysis: Visualizing the shapes and energies of the molecular orbitals to understand bonding and reactivity. For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the sulfur atom, while the LUMO is likely to be centered on the acetamido and thioacetate carbonyl groups.

Calculating Electron Correlation Effects: Providing a more refined understanding of the interactions between electrons, which can be important for accurately predicting molecular properties.

Benchmarking DFT Results: Ab initio calculations can be used to validate the results obtained from less computationally demanding DFT methods.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are heavily influenced by its conformational landscape.

Conformational Analysis aims to identify the stable conformers (rotational isomers) of the molecule and their relative energies. This can be achieved by systematically rotating the single bonds, such as the C-N bond of the amide and the C-S bond of the thioester, and calculating the energy at each step using quantum chemical methods. This analysis can reveal the most likely shapes the molecule will adopt.

Molecular Dynamics (MD) Simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms according to the laws of classical mechanics, MD can explore the conformational space of the molecule and study its interactions with its environment (e.g., a solvent or a biological receptor). For this compound, MD simulations could be used to:

Understand the flexibility of the molecule in solution.

Study the stability of intramolecular hydrogen bonds.

Simulate the binding process of the molecule to a target protein, providing insights into its mechanism of action if it were to be investigated as a potential drug candidate.

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not publicly available, analysis of a closely related compound, 2-acetamidophenyl acetate (B1210297) (2-AAPA), provides valuable insights into the likely solid-state conformation and intermolecular interactions.

Studies on 2-AAPA have shown that the molecule adopts a specific conformation in the crystal lattice, stabilized by intermolecular hydrogen bonds of the N-H···O type. It is highly probable that this compound would exhibit similar behavior, forming a crystalline solid where the molecules are arranged in a regular pattern, held together by hydrogen bonds involving the amide N-H group as a donor and likely the carbonyl oxygen of a neighboring molecule as an acceptor.

A hypothetical table of crystallographic data for this compound, extrapolated from the data for its acetate analog, is presented below.

| Parameter | Predicted Value (based on 2-AAPA) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.0 |

| c (Å) | ~12.0 |

| β (°) | ~105 |

| Volume (ų) | ~970 |

| Z | 4 |

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping the electron distribution of a molecule within its crystalline environment, it provides a graphical representation of the close contacts between neighboring molecules.

For this compound, a Hirshfeld surface analysis would be expected to reveal the following key interactions:

H···H Contacts: These are typically the most abundant interactions and represent van der Waals forces.

O···H/H···O and N···H/H···N Contacts: These are indicative of hydrogen bonding, which would be expected between the amide N-H group and the carbonyl oxygen of a nearby molecule.

C···H/H···C Contacts: These represent weaker C-H···π interactions, which could further stabilize the crystal packing.

S···H/H···S Contacts: The presence of the sulfur atom introduces the possibility of weaker sulfur-hydrogen interactions.

A hypothetical table summarizing the percentage contribution of different intermolecular contacts for this compound, based on analyses of similar molecules, is provided below.

| Interaction Type | Predicted Contribution (%) |

| H···H | 40 - 50 |

| O···H/H···O | 20 - 30 |

| C···H/H···C | 15 - 25 |

| N···H/H···N | 5 - 10 |

| S···H/H···S | < 5 |

| Other | < 5 |

Applications of 2 Acetamidophenyl Thioacetate in Advanced Chemical Synthesis and Materials Science

Precursor for the Synthesis of Complex Organic Scaffolds, e.g., Phenothiazines

The structure of 2-acetamidophenyl thioacetate (B1230152) makes it an ideal, though advanced, precursor for synthesizing complex heterocyclic scaffolds like phenothiazines. Phenothiazines are a class of tricyclic compounds containing a nitrogen and a sulfur atom in the central ring, known for their wide-ranging applications in medicine. scispace.com

The synthesis of the phenothiazine (B1677639) core often involves the strategic coupling and cyclization of an aniline (B41778) derivative and a thiophenol derivative. The key precursor, 2-aminothiophenol (B119425), contains the necessary amine and thiol functionalities for these cyclization reactions. mdpi.comrsc.orggoogle.com In this context, 2-acetamidophenyl thioacetate serves as a doubly protected form of 2-aminothiophenol. The acetamido group protects the aniline nitrogen, while the thioacetate group protects the thiol.

This protection strategy is crucial for several reasons:

It prevents unwanted side reactions of the highly reactive free amine and thiol groups.

It allows other chemical transformations to be performed on different parts of the molecule.

The protecting groups can be removed under specific conditions, often sequentially, to trigger the desired cyclization reaction at the appropriate moment in a synthetic sequence.

For instance, a synthetic route could involve coupling the protected this compound with a suitable partner, followed by a one-pot or stepwise deprotection of the thioacetate (to reveal the nucleophilic thiol) and the acetamide (B32628) (to reveal the amine), which then undergo intramolecular cyclization to form the phenothiazine ring system. While direct literature on using this compound for this purpose is specific, the synthesis of phenothiazine derivatives from related precursors, such as the reaction of 2-aminobenzenethiols with cyclohexanones or the dual-catalytic ortho-thioarylation of anilines, highlights the foundational chemistry that makes this compound a potent precursor. rsc.orgresearchgate.net

Role in the Construction of Sulfur-Containing Aromatic and Heteroaromatic Systems

Beyond phenothiazines, this compound is a valuable reagent for constructing a broader range of sulfur-containing aromatic and heteroaromatic systems. The thioacetate group is a reliable source of a thiol, which is a key nucleophile in the formation of carbon-sulfur bonds, a cornerstone of many heterocyclic structures. researchgate.net

The general strategy involves the cleavage of the thioester to generate a reactive thiolate anion in situ. This thiolate can then participate in various cyclization reactions, such as:

Intramolecular Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group is present on an adjacent aromatic ring within the molecule, the thiolate can displace it to form a new sulfur-containing ring.

Reductive Cyclization: The thiol can react with a nitro group on a neighboring ring, a classic method for synthesizing phenothiazine-like structures.

Coupling Reactions: The thiol can participate in metal-catalyzed cross-coupling reactions to form C-S bonds, leading to complex polycyclic aromatic systems.

The presence of the acetamido group adds another layer of control, allowing for subsequent modifications or cyclizations involving the nitrogen atom after its deprotection. This dual functionality makes the parent compound a versatile building block for creating tailored heteroaromatic molecules with potential applications in organic electronics and medicinal chemistry. researchgate.net

Application as a Reagent or Intermediate in Tandem Reactions

The architecture of this compound is well-suited for its use in tandem or cascade reactions, which are highly efficient synthetic processes that combine multiple bond-forming steps in a single operation without isolating intermediates. beilstein-journals.orgbeilstein-journals.org The use of protected functional groups is a common strategy in designing such reactions.

A hypothetical tandem reaction involving this compound could proceed as follows:

Initial Coupling: The molecule is first coupled with another reactant.

Deprotection and Cyclization: A single reagent or change in conditions (e.g., addition of a base or acid) could initiate the simultaneous or sequential removal of the acetyl protecting groups from both the sulfur and nitrogen atoms.

Final Ring Formation: The newly liberated thiol and amine functionalities would then be perfectly positioned to react with each other or with another functional group introduced in the initial step, leading to the rapid assembly of a complex heterocyclic system like a phenothiazine. researchgate.net

This approach is exemplified by related syntheses, such as the one-pot tandem access to phenothiazine derivatives from acetanilide (B955) and 2-bromothiophenol, which relies on sequential rhodium-catalyzed C-H thiolation and copper-catalyzed C-N amination. researchgate.net This demonstrates the power of using protected and strategically activated precursors to streamline the synthesis of complex molecules, a role for which this compound is an excellent candidate.

Potential as a Building Block for Functional Materials (e.g., Polymer Initiators)

In the realm of materials science, thioacetate-containing molecules are gaining prominence as precursors for functional polymers. This compound, with its reactive potential, can be incorporated into initiators for controlled polymerization reactions, leading to advanced materials with tailored properties.

Design of Thioacetate-Based Initiators for Controlled Polymerization

Research has demonstrated the successful design of functional initiators for cationic ring-opening polymerization (CROP) that carry a thioacetate group. nih.govrsc.orgnih.gov These initiators can be synthesized on a multigram scale from commercial reagents. nih.govrsc.orgnih.gov For example, tosylate and nosylate (B8438820) initiators bearing a thioacetate moiety have been developed for the polymerization of 2-alkyl-2-oxazolines. nih.govrsc.orgnih.gov

The nosylate-based initiator, in particular, provides excellent control over the CROP of 2-ethyl-2-oxazoline, achieving low dispersity values (below 1.1), which indicates that the polymer chains are of a very similar length. nih.govrsc.orgnih.gov This level of control is a hallmark of a "living" or controlled polymerization process, which is essential for creating well-defined polymer architectures.

| Initiator Type | Polymerization Method | Monomer | Control/Dispersity (Đ) | Source |

| Thioacetate-Nosylate | Cationic Ring-Opening Polymerization (CROP) | 2-ethyl-2-oxazoline | Excellent (Đ < 1.1) | nih.govrsc.orgnih.gov |

| Thioacetate-Tosylate | Cationic Ring-Opening Polymerization (CROP) | 2-ethyl-2-oxazoline | Less Control | nih.govrsc.orgnih.gov |

Formation of Thiol-End-Functionalized Polymers

A key advantage of using a thioacetate-based initiator is the ability to easily convert the thioacetate end-group into a highly reactive thiol (mercaptan) group. The thioacetate acts as a protecting group for the thiol during the polymerization process. After the polymer is formed, the thioacetate can be cleanly and rapidly cleaved using a base, such as triazabicyclodecene, to reveal the thiol at the α-terminus of the polymer chain. nih.govrsc.orgnih.gov

This process yields thiol-end-functionalized polymers (e.g., mercapto-poly(2-ethyl-2-oxazoline)), which are incredibly versatile. researchgate.netnih.gov The terminal thiol group is an excellent nucleophile and can readily participate in a variety of subsequent chemical modifications, including Michael additions with acrylates and methacrylates, allowing for the attachment of other functional molecules. nih.govrsc.orgnih.gov

Surface Patterning and Modification using Thioacetate-derived Polymers

The thiol-end-functionalized polymers derived from thioacetate initiators are particularly useful for surface modification and patterning. Thiols are known to form strong covalent bonds with specific surfaces, such as gold or acrylated substrates. This property can be harnessed to immobilize the polymer chains onto a surface, altering its properties in a controlled manner.

For example, mercapto-poly(2-ethyl-2-oxazoline) has been successfully used for covalent surface patterning on acrylated silicon wafers. nih.govrsc.orgnih.gov Using a technique called microchannel cantilever spotting (µCS), the polymer can be precisely printed onto the surface, creating well-defined patterns. The success of this surface modification was confirmed by advanced surface analysis techniques, including X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary-ion mass spectrometry (ToF-SIMS), which verified the presence and pattern of the polymer on the substrate. nih.govrsc.orgnih.gov This capability is crucial for developing biosensors, microarrays, and materials for tissue engineering where controlled surface chemistry is required. mdpi.combeilstein-journals.org

Analytical Methodologies for Chemical Research on 2 Acetamidophenyl Thioacetate

Chromatographic Separation and Purification Techniques in Reaction Monitoring

Chromatographic methods are fundamental to the analysis of organic reactions, providing the means to separate complex mixtures into their individual components. In the context of 2-Acetamidophenyl thioacetate (B1230152) synthesis, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin Layer Chromatography (TLC) are invaluable.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of 2-Acetamidophenyl thioacetate and for quantifying the conversion of starting materials to the product. The choice of HPLC conditions is critical for achieving a good separation of the analyte from impurities.

Research Findings: For aromatic amines and their acetylated derivatives, reversed-phase HPLC is a common and effective approach. nih.govnih.govlcms.czhelsinki.fi A C18 column is frequently used as the stationary phase due to its ability to separate compounds based on their hydrophobicity. The mobile phase typically consists of a mixture of an aqueous component, often with a pH-adjusting additive like formic acid, and an organic modifier such as methanol (B129727) or acetonitrile. lcms.cz The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with a wide range of polarities.

Detection is commonly achieved using a UV detector, as aromatic compounds like this compound exhibit strong absorbance in the UV region. For enhanced sensitivity and selectivity, a fluorescence detector can be employed, sometimes requiring pre-column derivatization to introduce a fluorescent tag to the molecules. nih.gov Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) to provide mass information for each separated component, aiding in their identification. nih.gov

A typical HPLC method for monitoring the synthesis of this compound would involve injecting aliquots of the reaction mixture at various time points. The resulting chromatograms would show peaks corresponding to the starting materials, the product, and any byproducts. By comparing the peak areas, the percentage conversion of the starting material and the purity of the product can be determined.

Interactive Data Table: Illustrative HPLC Parameters for Analysis of Aromatic Amine Derivatives

| Parameter | Condition | Rationale |

| Stationary Phase | C18 Reversed-Phase Column | Effective for separating moderately polar to nonpolar aromatic compounds. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol | Formic acid helps to protonate the analytes and improve peak shape. Acetonitrile/Methanol provides the necessary elution strength. |

| Elution Mode | Gradient | Allows for the separation of compounds with varying polarities within a reasonable timeframe. |

| Flow Rate | 0.4 - 1.0 mL/min | A typical flow rate for analytical HPLC, balancing analysis time and separation efficiency. |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | Aromatic rings in the molecule absorb UV light. DAD allows for the acquisition of the full UV spectrum for each peak. |

| Injection Volume | 5 - 20 µL | Standard injection volumes for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. In the synthesis of this compound, GC-MS can be used to identify volatile byproducts that may be formed during the reaction. The synthesis of thioesters can sometimes lead to the formation of such byproducts, and their identification is crucial for understanding the reaction mechanism and optimizing the reaction conditions. nih.gov

Research Findings: In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized. The gaseous analytes are then carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the inside of the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated for each component.

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to a library of known spectra. For thioesters, characteristic fragmentation patterns can be observed, aiding in their identification.

Interactive Data Table: Potential Volatile Byproducts in Thioester Synthesis and their GC-MS Signatures

| Potential Volatile Byproduct | Plausible m/z of Molecular Ion (M+) | Key Fragment Ions (m/z) |

| Unreacted Thiol | Dependent on the specific thiol used | Characteristic fragments from the thiol structure. |

| Disulfide | Dependent on the specific thiol used | Fragments corresponding to the cleavage of the S-S bond. |

| Side-reaction products | Varies | Fragmentation pattern will depend on the specific side reaction. |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of a chemical reaction. chemistryhall.comsilicycle.comresearchgate.netlibretexts.orgniscpr.res.in By spotting the reaction mixture on a TLC plate at different time intervals, one can qualitatively observe the consumption of the starting materials and the formation of the product.

Research Findings: For aromatic amides and related compounds, silica (B1680970) gel is the most common stationary phase for TLC. chemistryhall.com The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. The polarity of the eluent can be adjusted to achieve the desired separation, aiming for Retention Factor (Rf) values between 0.2 and 0.8 for the compounds of interest. chemistryhall.com For basic compounds such as amines, a small amount of a base like triethylamine (B128534) may be added to the eluent to prevent streaking and improve spot shape. silicycle.com

After the eluent has moved up the plate, the separated spots are visualized. If the compounds are UV-active, they can be seen under a UV lamp. Otherwise, staining with a developing agent such as potassium permanganate (B83412) or iodine may be necessary. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible. orientjchem.org

Interactive Data Table: General TLC Conditions for Monitoring Aromatic Amide Synthesis

| Parameter | Condition | Purpose |

| Stationary Phase | Silica Gel 60 F254 | A common, versatile stationary phase for a wide range of organic compounds. The F254 indicates a fluorescent indicator for UV visualization. |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | A common solvent system for compounds of moderate polarity. The ratio can be adjusted to optimize separation. |

| Visualization | UV light (254 nm) | Aromatic compounds often absorb UV light, appearing as dark spots on the fluorescent background. |

| Staining | Potassium Permanganate or Iodine | Used if compounds are not UV-active. They react with the compounds to produce colored spots. |

Crystallization Techniques for X-ray Diffraction Studies

Crystallization is a crucial technique for obtaining high-purity solid samples of this compound. Furthermore, the growth of single crystals is a prerequisite for determining the three-dimensional molecular structure by X-ray diffraction.

Research Findings: The choice of solvent is the most critical factor in crystallization. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For acetanilide (B955) derivatives, common crystallization solvents include ethanol, methanol, acetone, and mixtures of these with water. orientjchem.orgresearchgate.netnih.govrjptonline.org

Several crystallization techniques can be employed:

Slow Evaporation: The compound is dissolved in a volatile solvent, and the solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

Slow Cooling: A saturated solution of the compound at a high temperature is allowed to cool slowly. As the solubility decreases with temperature, the compound crystallizes out.

Vapor Diffusion: A solution of the compound in one solvent is placed in a sealed container with another solvent (the anti-solvent) in which the compound is insoluble. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

Once suitable single crystals are obtained, they can be analyzed by X-ray diffraction to determine the precise arrangement of atoms in the crystal lattice, providing definitive structural information.

Spectroscopic Techniques for In-Situ Reaction Monitoring

In-situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction without the need for sampling. This provides a continuous stream of data on the concentration of reactants, intermediates, and products, offering deep insights into the reaction kinetics and mechanism.

Research Findings: While specific in-situ studies on the synthesis of this compound are not readily available in the literature, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used for such purposes in related reactions.

In-Situ NMR Spectroscopy: By placing the reaction vessel within the NMR spectrometer, changes in the chemical environment of the nuclei (e.g., ¹H, ¹³C) can be monitored as the reaction progresses. The appearance of new signals corresponding to the product and the disappearance of reactant signals provide a quantitative measure of the reaction's progress.

In-Situ IR Spectroscopy: An IR probe can be inserted directly into the reaction mixture. The IR spectrum provides information about the functional groups present. For the synthesis of this compound, one could monitor the disappearance of the thiol S-H stretch and the appearance of the thioester carbonyl C=O stretch to follow the reaction.

These in-situ techniques are powerful tools for optimizing reaction conditions, identifying transient intermediates, and gaining a fundamental understanding of the reaction pathway.

Future Directions and Emerging Research Avenues for 2 Acetamidophenyl Thioacetate

Development of Novel Synthetic Pathways with Enhanced Atom Economy

The pursuit of greener and more efficient chemical syntheses is a paramount goal in modern chemistry. For 2-Acetamidophenyl thioacetate (B1230152), future research will likely focus on developing novel synthetic pathways that maximize atom economy, minimizing waste and environmental impact. Traditional methods for thioester synthesis can sometimes involve multi-step procedures and the use of stoichiometric reagents that are not incorporated into the final product. primescholars.comwikipedia.org

Table 1: Comparison of Potential Synthetic Strategies for 2-Acetamidophenyl Thioacetate

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Dehydrogenative Coupling | High atom economy, reduced waste | Development of efficient and selective catalysts |

| One-Pot Tandem Reactions | Increased efficiency, reduced solvent use | Design of compatible reaction conditions for multiple steps |

| Biocatalytic Synthesis | Mild reaction conditions, high selectivity | Identification and engineering of suitable enzymes |

Exploration of Unprecedented Reactivity Patterns and Chemoselective Transformations

The reactivity of this compound is largely dictated by the interplay between the thioester functionality and the acetamido group on the aromatic ring. Future research is expected to delve deeper into its reactivity, aiming to uncover unprecedented patterns and develop highly chemoselective transformations. The thioester group is known to be a good acylating agent, and its reactivity can be modulated by the electronic nature of the substituents on the phenyl ring. youtube.comtaylorandfrancis.com

Investigations into the selective activation of the C-S bond or the C=O bond of the thioester group could lead to novel synthetic applications. For instance, the development of catalysts that can selectively promote either the acylation or a decarbonylative coupling reaction would be of significant interest. Furthermore, the acetamido group can direct ortho-metalation, providing a handle for further functionalization of the aromatic ring. Exploring the synergy between the directing effect of the acetamido group and the reactivity of the thioester will be a key area of future research.

Integration into Flow Chemistry and Continuous Manufacturing Processes

The pharmaceutical and fine chemical industries are increasingly adopting flow chemistry and continuous manufacturing for improved safety, efficiency, and scalability. organic-chemistry.orgacs.org The synthesis of this compound and its derivatives is well-suited for this transition. Continuous processes can offer precise control over reaction parameters such as temperature, pressure, and residence time, which can be crucial for optimizing yield and minimizing byproduct formation in acylation and thioesterification reactions. epo.orgmdpi.com

Future research will likely focus on the design and implementation of continuous flow reactors for the synthesis of this compound. This could involve packed-bed reactors with immobilized catalysts or microreactors that offer enhanced heat and mass transfer. mdpi.com The integration of in-line analytical techniques, such as infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy, would allow for real-time monitoring and control of the manufacturing process, ensuring consistent product quality. A continuous process for producing acetyl-substituted aromatic compounds has been previously described, indicating the feasibility of such an approach. google.com

Advanced Computational Modeling for Predictive Chemical Behavior and Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For this compound, advanced computational modeling can provide valuable insights into its chemical behavior and guide the design of new derivatives with desired properties. nih.gov

Density functional theory (DFT) calculations can be employed to study the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net Molecular dynamics (MD) simulations can be used to investigate its conformational dynamics and interactions with other molecules, such as enzymes or receptors. nih.gov A study has already utilized ab initio methods to predict stable crystal structures of 2-acetamidophenyl acetate (B1210297) and performed molecular docking studies with influenza neuraminidase. nih.gov Similar computational studies on this compound could predict its binding affinity to various biological targets and aid in the design of new therapeutic agents. Computational studies on the aminolysis of thioesters have also provided a deeper understanding of their reactivity. acs.org

Table 2: Applications of Computational Modeling for this compound

| Computational Method | Application | Potential Outcome |

| Density Functional Theory (DFT) | Electronic structure, reactivity analysis | Prediction of reaction mechanisms and spectroscopic data |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions | Understanding of binding modes and solvation effects |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding | Characterization of non-covalent interactions |

| Molecular Docking | Prediction of binding to biological targets | Identification of potential therapeutic applications |

Investigation of its Role in Supramolecular Chemistry and Self-Assembly (if applicable)

The ability of molecules to spontaneously organize into well-defined, non-covalently bound structures is the cornerstone of supramolecular chemistry and self-assembly. google.com The structure of this compound, with its aromatic ring, acetamido group capable of hydrogen bonding, and a polarizable thioester moiety, suggests potential for its involvement in supramolecular assemblies.

Future research could explore the self-assembly of this compound and its derivatives in solution and on surfaces. The formation of ordered structures, such as columnar stacks driven by π-π stacking of the phenyl rings, could be investigated. nih.gov The introduction of specific recognition motifs could lead to the formation of more complex supramolecular architectures. The self-assembly of block copolymers containing poly(phenyl isocyanide) has been shown to form various nanostructures, providing a precedent for the controlled assembly of phenyl-containing molecules. rsc.org Furthermore, thioester-functionalized self-assembled monolayers have been shown to provide control over surface properties. nih.gov

Elaboration of Derivatized Analogs with Tunable Chemical Properties

The synthesis of derivatized analogs of this compound with tunable chemical properties represents a vast and promising area for future research. By systematically modifying the substituents on the aromatic ring or altering the acyl group of the thioester, a library of compounds with a wide range of electronic, steric, and physicochemical properties can be generated. google.com

For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the reactivity of the thioester and the acidity of the N-H proton of the acetamido group. The synthesis of 2-acetamido-5,6-dihalophenyl acetates has been reported as intermediates for other compounds, demonstrating the feasibility of synthesizing halogenated derivatives. fordham.edu The variation of the acyl chain length or the introduction of functional groups into the acyl moiety can also be used to tune properties such as solubility and lipophilicity. nih.gov The development of such analogs could lead to new materials with tailored optical or electronic properties, as well as new drug candidates with improved efficacy and selectivity. The selective acetylation of primary amino groups using phenyl acetate has been demonstrated, suggesting the potential for selective modifications. researchgate.netresearchgate.net

Q & A

Basic: What are the common synthetic routes for preparing 2-acetamidophenyl thioacetate, and how are reaction conditions optimized?

Answer:

this compound can be synthesized via nucleophilic substitution or coupling reactions. A key method involves substituting halogenated intermediates (e.g., bromides) with thioacetate groups using reagents like thioacetic acid or resin-grafted thioacetates (e.g., Amberlyte®) . For example, bromomethyl benzoquinolizinium bromide reacts with thioacetic acid to yield thioacetate derivatives in high yields (83%) . Optimization includes adjusting reaction time, temperature, and stoichiometry to minimize side reactions. Coupling reagents like DIC/OxymaPure are also effective for forming α-ketoamino acid esters with 2-acetamidophenyl motifs, which can be adapted for thioacetate synthesis .

Advanced: How do competing reaction pathways (e.g., oxidation vs. reduction) impact the stability and functionalization of this compound?

Answer:

Thioacetates are prone to oxidation (forming sulfoxides/sulfones) and reduction (yielding thiols), which must be controlled during synthesis and storage . For instance, fluorinated thioacetates undergo oxidation under aerobic conditions, requiring inert atmospheres for stability . Reduction with hydrazine efficiently deprotects thioacetates to free thiols, critical for subsequent bioconjugation or metal complexation . Researchers must balance reaction conditions (e.g., pH, redox agents) to prevent unintended transformations. Contradictions in reported yields (e.g., 83% vs. 91% in multi-step syntheses) often arise from differences in purification methods or reagent quality .

Basic: What analytical techniques are essential for characterizing this compound and verifying purity?

Answer:

Key techniques include:

- NMR Spectroscopy : 1D/2D NMR confirms structure and detects isomers (e.g., cis/trans configurations) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

- Chromatography : HPLC or GC (≥98% purity standards) ensures batch consistency, as seen in forensic-grade thioacetate analogs .

- Elemental Analysis : Quantifies C, H, N, S content to confirm stoichiometry .

Advanced: How can structural modifications of this compound enhance its biochemical selectivity (e.g., MAO-A inhibition)?

Answer:

Modifying the acetamido or thioacetate groups alters bioactivity. For example, α-ketoamino acid esters with 2-acetamidophenyl moieties exhibit MAO-A selectivity due to hydrogen bonding with the enzyme’s active site . Advanced strategies include:

- Substituent Tuning : Introducing electron-withdrawing groups (e.g., nitro) to enhance binding affinity.

- Protection/Deprotection : Using thioacetates as transient protecting groups for thiols, enabling site-specific conjugation in proteomic studies .

- Hybrid Derivatives : Combining thioacetate with fluorinated alkyl chains to improve membrane permeability .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:

This compound is used in:

- Enzyme Inhibition Studies : As a precursor for thiol-reactive probes targeting cysteine proteases or oxidoreductases .

- Drug Conjugates : Facilitating controlled release via thioester cleavage under physiological conditions .

- Biochemical Assays : Serving as a substrate for Ellman’s reagent (DTNB) to quantify free thiols .

Advanced: How do solvent polarity and pH influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating substitution rates . Nonpolar solvents may favor aggregation, reducing reactivity.

- pH Dependence : Acidic conditions protonate the thioester oxygen, increasing electrophilicity. Alkaline conditions promote hydrolysis, competing with desired substitutions . Optimal pH ranges (6–8) balance reactivity and stability, as demonstrated in ruthenium complex syntheses .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation exposure, as advised for thiophene-based thioacetates .

- Storage : Store at –20°C in airtight containers to prevent oxidation/hydrolysis .

Advanced: What statistical methods are recommended for resolving contradictions in reaction yield data for thioacetate derivatives?

Answer:

- ANOVA/T-Tests : Compare yields across reaction conditions (e.g., temperature, catalyst loading) to identify significant variables .

- Multivariate Analysis : Principal Component Analysis (PCA) reduces dimensionality in datasets with multiple parameters (e.g., solvent, pH, time) .

- Error Propagation Models : Quantify uncertainty in multi-step syntheses, addressing discrepancies in cumulative yields .

Basic: How is this compound utilized in proteomics and protein modification studies?

Answer:

The thioacetate group acts as a masked thiol, enabling site-specific protein labeling. For example:

Deprotection : Hydrazine cleaves the thioester to generate free thiols for disulfide bond formation .

Conjugation : Thiol-reactive probes (e.g., maleimides) attach to proteins for fluorescence tagging or affinity purification .

Advanced: What mechanistic insights explain the divergent reactivity of this compound compared to aryl thioacetates with electron-donating groups?

Answer:

The electron-withdrawing acetamido group increases the electrophilicity of the thioester carbonyl, enhancing susceptibility to nucleophilic attack. In contrast, electron-donating groups (e.g., methoxy) reduce reactivity, as shown in comparative studies of S-phenyl thioacetate derivatives . Kinetic studies using Hammett plots can quantify these electronic effects, guiding rational design of thioacetate-based probes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.